2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine
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Overview
Description
2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a 4-methylpiperidine-1-carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the 3,4-dimethylbenzenesulfonyl group through sulfonylation reactions. The final step involves the addition of the 4-methylpiperidine-1-carbonyl group via acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)piperazine
- 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)benzene
Uniqueness
Compared to similar compounds, 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine stands out due to its specific substitution pattern on the pyridine ring, which may confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-8-10-22(11-9-14)20(23)17-5-7-19(21-13-17)26(24,25)18-6-4-15(2)16(3)12-18/h4-7,12-14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXDWVMHUOOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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